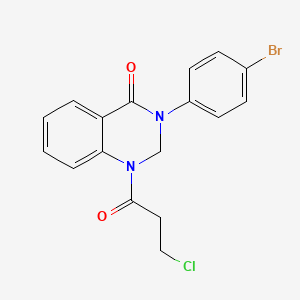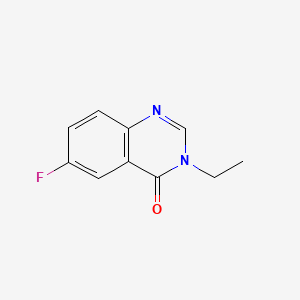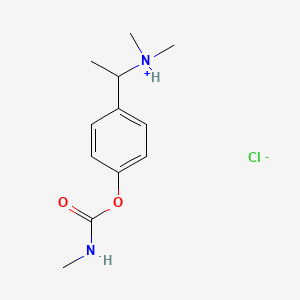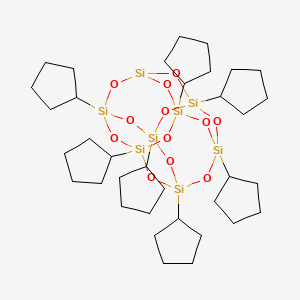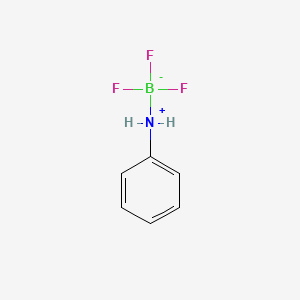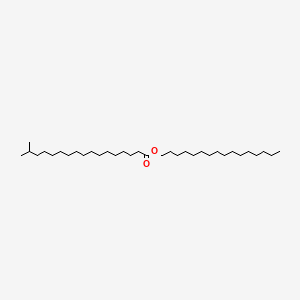
Hexadecyl 16-methylheptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Hexadecyl 16-methylheptadecanoate is typically synthesized through the esterification of 16-methylheptadecanoic acid with hexadecanol. The preparation involves the following steps:
Esterification: The reaction between 16-methylheptadecanoic acid and hexadecanol in the presence of an acid catalyst.
Acid Catalysis: Commonly, sulfuric acid or p-toluenesulfonic acid is used as the catalyst.
Alcoholysis: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
化学反応の分析
Hexadecyl 16-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are carboxylic acids, alcohols, and substituted esters .
科学的研究の応用
Hexadecyl 16-methylheptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: It is used as an additive in lubricants, plasticizers, and adhesives.
作用機序
The mechanism of action of hexadecyl 16-methylheptadecanoate involves its interaction with lipid membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Hexadecyl 16-methylheptadecanoate can be compared with similar compounds such as:
Methyl 16-methylheptadecanoate: This compound has a similar structure but with a methyl ester group instead of a hexadecyl ester group.
16-methylheptadecanoic acid: This compound is the parent acid of this compound and has similar chemical properties.
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for various applications in different fields .
特性
CAS番号 |
69086-01-7 |
|---|---|
分子式 |
C34H68O2 |
分子量 |
508.9 g/mol |
IUPAC名 |
hexadecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32-36-34(35)31-28-25-22-19-16-13-12-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 |
InChIキー |
FBQVFXLUGAFMIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



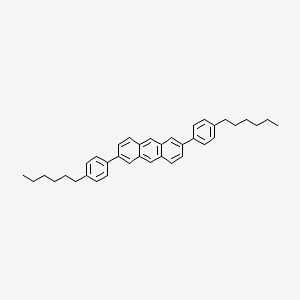
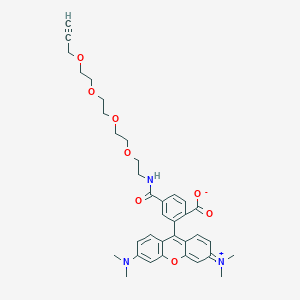

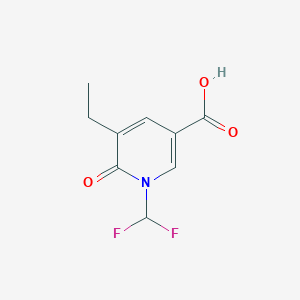
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
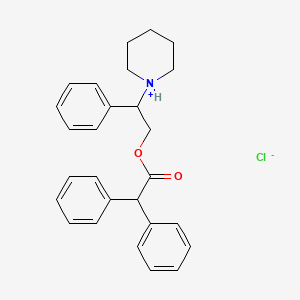

![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
